1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
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Overview
Description
The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds is known for its diverse pharmacological activities and is often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The specific molecular structure of “this compound” could not be retrieved from the available resources.
Chemical Reactions Analysis
The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the molecule . Unfortunately, specific chemical reactions involving the compound were not found in the available literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can vary widely depending on the specific substituents present on the molecule . Unfortunately, the specific physical and chemical properties of the compound were not found in the available literature.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel triazole derivatives, including compounds with structural similarities to the compound , showing potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activity
The antitumor potential of related 1,2,4-triazine derivatives has been explored, particularly against breast cancer cells. Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives for their anticancer activities. Specifically, compounds with chlorophenyl substitutions exhibited promising antiproliferative effects, comparable to cisplatin, against MCF-7 breast cancer cells (Yurttaş et al., 2014).
Biological Activity and Structure-Activity Relationship Studies
Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and evaluated them for various biological activities, including antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. Their study highlighted the versatility of these compounds in exhibiting significant biological potentials, supported by molecular docking to validate their enzyme inhibitory potentials (Mermer et al., 2018).
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine class of compounds has shown promise in various areas of medicinal chemistry, including as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Future research may focus on exploring the potential of these compounds in other therapeutic areas, improving their synthesis methods, and optimizing their pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-2-34-20-9-3-17(4-10-20)15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)19-7-5-18(25)6-8-19/h3-10,16H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTNMWSNNHCYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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